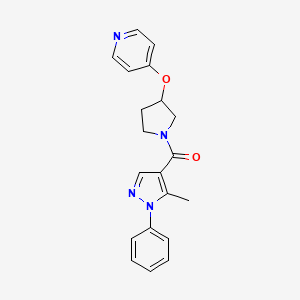

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Pyrazole-based derivatives have shown several biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide valuable information about the structure of the compound.

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with different nucleophiles to form a variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR spectra of the products were free of a carbonyl function. In addition, one of the compounds exhibited an absorption band at 3425 cm−1 due to a NH function .

Aplicaciones Científicas De Investigación

Antioxidant Properties

This compound has been investigated for its radical scavenging activity. In a study, derivatives of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) were synthesized from 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes. These derivatives exhibited good radical scavenging activity, with some being more active than the standard ascorbic acid . Further research could explore its potential as an antioxidant in various contexts.

Anticancer Activity

Several drugs with the pyrazole ring as a key structural motif are approved for cancer treatment. In the same study, some derivatives of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) were cytotoxic to colorectal RKO carcinoma cells. Notably, compound 3i demonstrated potent scavenging activity (IC50 of 6.2 ± 0.6 µM) and cytotoxicity against RKO cells (IC50 of 9.9 ± 1.1 μM). Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death .

Antiparasitic Potential

Although not directly studied for antiparasitic effects, molecular simulation analysis revealed that compound 13 (a related derivative) exhibited potent in vitro antipromastigote activity. Its favorable binding pattern in the LmPTR1 pocket suggests potential antileishmanial properties .

Antitumor Properties

In another study, 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were synthesized. These compounds were evaluated for antitumor potential against different cell lines, including MCF-7 and CaCo-2. While this specific compound is not mentioned, it highlights the broader interest in pyrazole-containing molecules for cancer research .

Anti-HIV-1 Activity

Indole derivatives, which share some structural features with pyrazoles, have been explored for their anti-HIV-1 properties. Although not directly related to our compound, this broader context underscores the potential of heterocyclic compounds in antiviral research .

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For instance, some hydrazine-coupled pyrazoles were evaluated for their antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the compounds .

Safety and Hazards

Direcciones Futuras

The future directions in the research of similar compounds could involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new strategies to access these valuable structures is of interest .

Propiedades

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-15-19(13-22-24(15)16-5-3-2-4-6-16)20(25)23-12-9-18(14-23)26-17-7-10-21-11-8-17/h2-8,10-11,13,18H,9,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSVNRVQGLGIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)

![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)

acetate](/img/structure/B2576954.png)

![N-(3,5-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2576963.png)

![2-(2,4-dichlorophenoxy)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576964.png)

![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)